N-{[(2-nitrophenyl)amino]carbonyl}alanine
Description
Contextualization within Unnatural Amino Acid and Amino Acid Derivative Research
Unnatural amino acids (UAAs) are amino acids that are not among the 20 canonical proteinogenic amino acids encoded by DNA. nih.govbitesizebio.com These compounds are powerful tools in chemical biology and drug discovery, offering a means to modify and engineer proteins, peptides, and other bioactive molecules. nih.gov The introduction of UAAs can bestow novel properties, such as enhanced stability, altered functionality, and new binding capabilities.
The field of UAA research encompasses a vast range of structures, from simple derivatives of natural amino acids to complex, synthetically demanding molecules. nih.govbitesizebio.com N-{[(2-nitrophenyl)amino]carbonyl}alanine falls into the category of a modified natural amino acid. Researchers often use UAAs as chiral building blocks and molecular scaffolds to construct diverse chemical libraries for drug screening. researchgate.net Their incorporation into a peptide sequence can improve enzymatic stability, bioavailability, and selectivity. researchgate.net
The synthesis of UAAs is a critical aspect of their application, with methods ranging from the chemical modification of abundant natural amino acids to complex multi-step organic synthesis. nih.gov These synthetic efforts provide researchers with molecular probes and building blocks to explore biological systems and develop new therapeutics. researchgate.net
Table 1: Classification of Unnatural Amino Acids
| Category | Description | Example |
|---|---|---|
| Side-Chain Modified | Natural amino acid core with an altered side chain. | p-benzoyl-phenylalanine |
| Backbone Modified | Alterations to the amide backbone of the amino acid. | β-amino acids |
| Stereochemical Variants | D-amino acids (isomers of the natural L-amino acids). | D-Alanine |
| Functionally Diverse | Amino acids containing unique functional groups like halogens or alkynes. | 4-azido-L-phenylalanine |
Significance of Urea (B33335) Linkages in Bioactive Chemical Entities
The urea moiety is a privileged structure in medicinal chemistry, recognized for its critical role in the biological activity of numerous therapeutic agents. acs.orgrsc.orgnih.gov Its importance stems from the unique physicochemical and conformational properties of the urea functional group. The two N-H groups act as excellent hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor, allowing for strong and specific interactions with biological targets such as enzymes and receptors. nih.govnih.gov
Table 2: Examples of Urea-Containing Drugs and Their Applications
| Drug Name | Therapeutic Area | Role of Urea Moiety |
|---|---|---|
| Sorafenib (B1663141) | Anticancer (Kinase Inhibitor) | Forms key hydrogen bonds with the kinase hinge region. frontiersin.org |
| Suramin | Antiparasitic | The first clinical drug containing a urea moiety. frontiersin.org |
| Degarelix | Anticancer (Hormone Therapy) | Stabilizes peptide secondary structure and improves solubility. frontiersin.org |
Overview of 2-Nitrophenyl-Containing Amino Acid Derivatives: Design and Utility
The 2-nitrophenyl group is a functional component that provides distinct electronic and steric properties to a molecule. The nitro group is one of the strongest electron-withdrawing groups, which can significantly influence the reactivity and binding interactions of the parent molecule. acs.org In medicinal chemistry, the nitroaromatic scaffold appears in a variety of drugs, although it is sometimes considered a structural alert due to potential toxicity associated with its metabolic reduction. acs.org
Despite these concerns, the nitro group is a versatile functional handle in organic synthesis. For example, the nitro group on a phenyl ring can be readily reduced to an amine, providing a key step in the synthesis of more complex molecules. researchgate.net This transformation is utilized in template-assisted syntheses where a 2-nitrophenyl isocyanide is reduced to a 2-aminophenyl isocyanide, which then undergoes spontaneous cyclization. nih.gov
Derivatives containing the 2-nitrophenyl group have been explored for various applications. For instance, N-Boc-O-(2-nitrophenyl)-D-serine is a commercially available building block used in chemical synthesis. acrotein.com Furthermore, compounds incorporating a nitrothiazole moiety, a related nitroaromatic system, have been designed and evaluated as inhibitors of enzymes relevant to neurodegenerative diseases. researchgate.net The inclusion of a nitro group can be crucial for biological activity, as demonstrated in studies where 5-nitrofuran derivatives were active against Candida albicans, while analogues lacking the group were not. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-nitrophenyl)carbamoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-4-2-3-5-8(7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCVYCGATHCQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 2 Nitrophenyl Amino Carbonyl Alanine and Its Analogues
Chemical Synthesis of Urea-Based Amino Acid Derivatives
The formation of the urea (B33335) bond is the cornerstone of synthesizing N-{[(2-nitrophenyl)amino]carbonyl}alanine. This can be achieved through several reliable methods, primarily involving the reaction of an amine with an activated carbonyl source.
Direct Coupling Strategies (e.g., Isocyanates, Activated Carbonyl Sources)
A primary and highly efficient method for forming the urea linkage is the reaction of an amino acid derivative with an isocyanate. organic-chemistry.orgrsc.org In the context of the target molecule, this involves the direct coupling of an alanine (B10760859) ester with 2-nitrophenyl isocyanate. The isocyanate acts as a highly reactive electrophile, readily attacked by the nucleophilic amino group of alanine to form the desired urea derivative. The reaction is typically rapid and proceeds in high yield.
Alternatively, phosgene (B1210022) or its safer, solid-state equivalents like triphosgene (B27547) (bis(trichloromethyl)carbonate), can be used as the carbonyl source. nih.govmdpi.com This approach involves a two-step, one-pot procedure where the amine is first reacted with the phosgene equivalent to generate an intermediate isocyanate in situ. nih.govmdpi.com This intermediate is then trapped by a second amine to form the unsymmetrical urea. nih.gov For the synthesis of this compound, 2-nitroaniline (B44862) would be reacted with triphosgene to generate 2-nitrophenyl isocyanate, which then reacts with alanine. mdpi.comasianpubs.org Other activated carbonyl sources include N,N'-carbonyldiimidazole (CDI), which offers a safer alternative to phosgene-based reagents. nih.gov
A summary of direct coupling strategies is presented in the table below.
Table 1: Comparison of Direct Coupling Reagents for Urea Synthesis| Reagent | Description | Advantages | Disadvantages |
|---|---|---|---|
| Isocyanates | Pre-formed electrophiles (e.g., 2-nitrophenyl isocyanate) that react directly with amines. organic-chemistry.org | High reactivity, often leads to high yields, one-step reaction. | Isocyanates can be toxic and moisture-sensitive. |
| Triphosgene | A stable, crystalline solid that serves as a phosgene substitute for in situ isocyanate generation. nih.govmdpi.com | Safer to handle than gaseous phosgene, versatile. | Still generates phosgene in situ, requiring careful handling; can lead to side products. |
| CDI | N,N'-Carbonyldiimidazole is a solid reagent that activates amines for urea formation. nih.gov | Commercially available, crystalline solid, produces non-toxic byproducts. | Generally less reactive than phosgene-based reagents. |
| Chlorosulfonyl Isocyanate | A highly reactive reagent used for direct conversion of amines to ureas after hydrolysis. asianpubs.org | Efficient for synthesizing mono-substituted ureas in a one-pot method. | Highly reactive and requires anhydrous conditions and careful handling. |
Application of Activated Carbamate Building Blocks (e.g., p-Nitrophenyl Carbamates)
An increasingly popular and milder alternative to isocyanates involves the use of activated carbamates, such as p-nitrophenyl (pNP) carbamates. tandfonline.comresearchgate.net These reagents serve as stable, isolable intermediates that react with amines under mild conditions to form ureas, releasing p-nitrophenol as a byproduct. tandfonline.combioorganic-chemistry.com For the synthesis of the target molecule, one could envision a strategy where 2-nitroaniline is first converted to its corresponding p-nitrophenyl carbamate. This activated building block would then be reacted with the amino group of a protected alanine derivative.
This method avoids the direct handling of toxic isocyanates and often proceeds under neutral conditions with high yields. google.com The reaction of amines with p-nitrophenyl carbamates in a solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperature has been shown to be an effective route to urea derivatives. google.com The utility of p-nitrophenyl carbamates has been demonstrated in the synthesis of dipeptidyl ureas, highlighting their applicability in complex molecule construction. tandfonline.comresearchgate.netresearchgate.net
Integration of the 2-Nitrophenyl Moiety into Alanine Scaffolds
The formation of the carbon-nitrogen bond between the alanine nitrogen and the 2-nitrophenyl group is a critical step that can be approached through several modern cross-coupling methodologies.
N-Arylation Reactions with Halogenated Nitrophenyl Precursors
Modern catalytic cross-coupling reactions provide powerful tools for forming C-N bonds. The Buchwald-Hartwig amination is a palladium-catalyzed reaction widely used for coupling amines with aryl halides. wikipedia.orgacsgcipr.org This method could be applied to couple an alanine ester with a 2-halonitrobenzene (e.g., 2-fluoro-, 2-chloro-, or 2-bromo-nitrobenzene). acsgcipr.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org This approach is valued for its broad substrate scope and tolerance of various functional groups. wikipedia.orgresearchgate.net
Another classic yet continually evolving method is the Ullmann condensation, a copper-catalyzed N-arylation of amines with aryl halides. nih.gov While traditional Ullmann conditions required harsh temperatures, modern protocols using ligands such as amino acids or diamines allow the reaction to proceed under much milder conditions. researchgate.netacs.org The coupling of α-amino acids with aryl halides using a CuI catalyst can produce N-aryl-α-amino acids with retention of configuration. researchgate.netacs.org This method is particularly attractive due to the lower cost and toxicity of copper compared to palladium. nih.gov
Table 2: Key Features of N-Arylation Reactions
| Reaction | Catalyst System | Typical Halide | Key Advantages |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligands (e.g., BINAP, P(o-tolyl)3). wikipedia.orglibretexts.org | Ar-Br, Ar-I, Ar-OTf | Broad substrate scope, high functional group tolerance, often milder conditions than classical methods. wikipedia.org |
| Ullmann Condensation | Copper(I) catalyst (e.g., CuI) often with a ligand (e.g., amino acids, DMEDA). nih.govresearchgate.net | Ar-I, Ar-Br | Lower catalyst cost, effective for electron-deficient aryl halides, can retain stereochemistry. researchgate.netacs.org |
Novel Amidation Pathways via N-2-Nitrophenyl Hydrazonyl Bromides
Hydrazonoyl halides, such as N-aryl hydrazonyl bromides, are versatile intermediates in organic synthesis. bohrium.comresearchgate.net These compounds can be synthesized through various methods, including the halogenation of hydrazones. bohrium.com While not a direct route to the urea target, they represent a pathway for forming C-N bonds. Their reactivity towards nucleophiles, including carboxylates, can lead to the formation of hydrazide derivatives. In a hypothetical pathway, a hydrazonyl bromide bearing a 2-nitrophenyl group could be used to functionalize a derivative of alanine. This would form a hydrazone linkage, which would then require further chemical manipulation to yield the final urea structure. This pathway is less direct for the target compound but illustrates the diverse reactivity of such intermediates in constructing complex nitrogen-containing molecules.
Advanced Protecting Group Strategies in Amino Acid Synthesis
The synthesis of this compound requires careful management of reactive functional groups, namely the amine and carboxylic acid of alanine. nih.govspringernature.com Protecting group chemistry is essential to prevent unwanted side reactions, such as self-polymerization of the amino acid. nih.govmasterorganicchemistry.com
For the synthesis to be successful, an orthogonal protecting group strategy is often employed. wikipedia.orgiris-biotech.de This means that different protecting groups can be removed selectively under distinct chemical conditions without affecting the others. wikipedia.orgnih.gov For example, the carboxylic acid of alanine might be protected as a methyl or benzyl (B1604629) ester, while the α-amino group is temporarily protected before the urea formation step.
Commonly used α-amino protecting groups in peptide synthesis include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). iris-biotech.deresearchgate.net
The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA). masterorganicchemistry.com
The Fmoc group is base-labile and is removed with a mild base, such as piperidine (B6355638). iris-biotech.de
In a potential synthetic route, alanine's carboxyl group could be protected as a methyl ester (removable by saponification). The α-amino group would be left free to react with 2-nitrophenyl isocyanate. Alternatively, if starting from an N-arylated alanine, the carboxyl group would be protected during the arylation step and then deprotected to allow for further reactions if needed. The choice of protecting groups is critical and must be compatible with the conditions used for both the urea formation and N-arylation steps. nih.gov
Photolabile Protecting Groups for Orthogonal Deprotection (e.g., 2-(2-Nitrophenyl)propyloxycarbonyl (NPPOC))
Photolabile protecting groups (PPGs) are instrumental in modern organic synthesis, offering spatial and temporal control over the unmasking of functional groups through the application of light. nih.govacs.orgmdpi.com This method avoids the use of harsh chemical reagents that might be incompatible with sensitive molecules. mdpi.com The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group is a prominent PPG used for the protection of amino groups in amino acids for applications like photolithographic solid-phase peptide synthesis. google.com
The NPPOC group's utility stems from its efficient cleavage under UV light, a process that is reported to be approximately twice as fast as the related o-nitroveratryloxycarbonyl (NVOC) group. google.com The photocleavage mechanism of NPPOC is well-understood and proceeds through an intramolecular hydrogen abstraction, leading to the formation of a nitroso-ketone byproduct and the release of the free amine. biosyn.comnih.gov The deprotection conditions are generally mild and compatible with other common protecting groups, making NPPOC a key component in orthogonal synthesis strategies. acs.org For instance, NPPOC has been successfully employed in the synthesis of oligonucleotides and for stereoselective glycosylation, where it can be removed efficiently by photolysis without affecting other protecting groups. biosyn.comacs.orgrsc.org
The efficiency of NPPOC photolysis can be influenced by various factors. Studies have shown that the photolysis quantum yield is significantly higher when the benzylic site is alkylated. mdpi.com Furthermore, the cleavage can be accomplished in minutes under UV irradiation (e.g., 365 nm) in solvents like acetonitrile, with the process being accelerated in the presence of water or bases like DBU. rsc.org
| Property | Description | Reference |
|---|---|---|
| Structure | 2-(2-nitrophenyl)propyloxycarbonyl | google.combiosyn.com |
| Function | Photolabile protecting group for amines. | google.com |
| Cleavage Condition | UV light (e.g., 365 nm). | rsc.org |
| Advantages | Fast cleavage, mild deprotection conditions, orthogonal to many other protecting groups. | google.comacs.org |
| Applications | Peptide synthesis, DNA chip manufacturing, oligonucleotide synthesis, glycosylation. | google.combiosyn.comacs.org |
Chemical Orthogonality in Multi-functionalized Amino Acid Derivatives
Orthogonal protection is a foundational strategy in the synthesis of complex molecules like multi-functionalized amino acids, peptides, and oligonucleotides. wikipedia.org It allows for the selective removal of one protecting group in a molecule that contains multiple protected functional groups, without affecting the others. wikipedia.org This is achieved by choosing protecting groups that are cleaved under distinct and non-interfering chemical conditions. nih.govacs.orgresearchgate.net
A classic example of an orthogonal system in peptide synthesis involves the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection, acid-labile groups like tert-butyl (tBu) for side-chain protection, and a different group for another functionality. wikipedia.org The synthesis of a molecule like this compound, which contains multiple reactive sites, necessitates such an orthogonal approach.
The NPPOC group fits well within this strategy. Its removal by photolysis is orthogonal to the acidic cleavage of a tert-butyl group or the base-catalyzed removal of an Fmoc group. biosyn.comwikipedia.org This allows chemists to sequentially deprotect and modify different parts of the molecule with high precision. For example, a synthetic intermediate could have its N-terminus protected with an Fmoc group, a side-chain carboxyl group protected as a tBu ester, and another functional group protected with NPPOC. The synthetic chemist could then:
Remove the Fmoc group with a base like piperidine to elongate a peptide chain. acs.org
Remove the NPPOC group with UV light to modify a different site. acs.org
Finally, cleave the tBu group with an acid like trifluoroacetic acid. wikipedia.org
This level of control is crucial for constructing complex amino acid derivatives and incorporating them into larger biomolecules. sigmaaldrich.comnih.gov
Stereochemical Control and Chiral Purity in Synthesis
The biological activity of amino acids and their derivatives is critically dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during synthesis is of paramount importance. This involves both the synthesis of a specific enantiomer (enantioselective synthesis) and the accurate measurement of its purity (chiral analysis).
Enantioselective Synthesis of Unnatural Alpha-Amino Acids
The creation of unnatural α-amino acids with high enantiomeric purity is a significant goal in medicinal chemistry and protein engineering. nih.govacs.orgprinceton.edu While classical methods like the Strecker synthesis produce racemic mixtures, modern catalysis offers numerous pathways to chiral products. masterorganicchemistry.com
Several advanced methods have been developed for the asymmetric synthesis of these valuable compounds:
Catalytic Asymmetric Hydrogenation: This technique involves the hydrogenation of prochiral olefins or imines using chiral metal catalysts (e.g., based on Rhodium or Ruthenium) to produce enantioenriched amino acids. nih.gov
Chiral Auxiliary-Mediated Synthesis: This approach uses a chiral auxiliary that is temporarily attached to the substrate to direct a stereoselective reaction. For example, Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand can be alkylated with high diastereoselectivity. The auxiliary is then cleaved to yield the optically active α-amino acid. researchgate.net
Photoredox Catalysis: Recent innovations include the use of photoredox catalysis for the asymmetric synthesis of unnatural α-amino acids. One such method involves the C–O bond activation in oxalate (B1200264) esters of aliphatic alcohols to generate radicals that add to a chiral glyoxylate-derived N-sulfinyl imine. rsc.org Another approach uses metallaphotoredox catalysis to couple a bromoalkyl intermediate (derived from serine) with aryl halides to create a variety of phenylalanine analogues. princeton.edu
Transition Metal-Catalyzed C-H Amination: Direct, stereocontrolled insertion of a nitrogen atom into a C-H bond α to a carboxylic acid offers a highly efficient route. nih.gov Ruthenium or iron catalysts can facilitate a 1,3-nitrogen shift in a specially designed substrate, yielding optically active α-amino acids from readily available carboxylic acids with high regio- and enantioselectivity. nih.gov
| Method | General Principle | Key Features | Reference |
|---|---|---|---|
| Nickel-Catalyzed Cross-Coupling | Enantioconvergent coupling of racemic alkyl halides with alkylzinc reagents. | Uses earth-abundant metal; tolerant of air and moisture. | nih.govacs.org |
| Photoredox-Mediated C-O Activation | Radical addition to a chiral N-sulfinyl imine acceptor. | Atom-economical, redox-neutral process. | rsc.org |
| Ru-Catalyzed Reductive Amination | Direct asymmetric reductive amination of α-keto amides with ammonium (B1175870) salts. | Good functional-group tolerance; excellent enantiocontrol. | nih.gov |
| Stereocontrolled C-H Amination | Catalytic 1,3-nitrogen shift via a cyclic transition state. | Uses abundant carboxylic acids; high regio- and stereocontrol. | nih.gov |
Analytical Methods for Chiral Amino Acid Resolution
Once a chiral amino acid has been synthesized, it is crucial to determine its enantiomeric purity (or enantiomeric excess, ee). Several analytical techniques are available for the separation and quantification of amino acid enantiomers. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a widely used method. nih.gov Direct separation can be achieved using a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. sigmaaldrich.comsigmaaldrich.com Alternatively, an indirect method can be used where the amino acid enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov
Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high resolution and requiring only small sample volumes. acs.org In CE, chiral selectors, such as cyclodextrins, are added to the background electrolyte. The differential interaction between the enantiomers and the chiral selector leads to different migration times, enabling their separation. acs.org This method has been successfully used to resolve a wide range of amino acid enantiomers. acs.org
Gas Chromatography (GC) on a chiral column is also a well-established technique, particularly for quantitative analysis. cat-online.com This method typically requires the amino acids to be converted into volatile derivatives through esterification and acylation before injection into the chromatograph. cat-online.com
Trapped Ion Mobility–Mass Spectrometry (TIMS-MS) represents a cutting-edge approach. In one method, amino acids are derivatized with a chiral reagent, and the resulting diastereomers are separated in the gas phase based on their different mobilities, allowing for rapid and highly sensitive chiral analysis. acs.org
| Method | Principle | Typical Approach | Reference |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Direct analysis on a teicoplanin-based column or derivatization followed by analysis on an achiral column. | nih.govsigmaaldrich.com |
| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector. | Addition of cyclodextrins or other chiral selectors to the running buffer. | acs.org |
| Chiral GC | Separation of volatile derivatives on a chiral column. | Derivatization (esterification/acylation) followed by GC analysis. | cat-online.com |
| TIMS-MS | Gas-phase separation of derivatized diastereomers based on ion mobility. | Inline chiral derivatization followed by TIMS-MS analysis. | acs.org |
Molecular Photochemistry and Reactivity Profile of N 2 Nitrophenyl Amino Carbonyl Alanine
Mechanistic Elucidation of Photocleavage by 2-Nitrophenylalanine Derivatives
The photochemical behavior of peptides incorporating N-{[(2-nitrophenyl)amino]carbonyl}alanine, a derivative of 2-nitrophenylalanine (2-NPA), presents a fascinating case of light-induced molecular rearrangement and cleavage. This process offers a powerful method for the spatiotemporal control of peptide and protein function.
Photochemical Backbone Cleavage in Peptidic Systems
When integrated into a polypeptide chain, the 2-nitrophenylalanine residue can induce cleavage of the peptide backbone upon irradiation with UV light, typically around 365 nm. nih.gov This photocleavage is site-specific, occurring at the location of the 2-NPA residue. nih.gov The process is initiated by the photoexcitation of the 2-nitrobenzyl group, which leads to a series of intramolecular reactions culminating in the scission of the polypeptide chain. nih.gov This method has been successfully demonstrated by genetically encoding 2-NPA into proteins in E. coli, showcasing its potential for in vivo applications. nih.govnih.gov
The proposed mechanism commences with the photo-induced rearrangement of the nitrobenzyl group to an α-hydroxy-substituted nitrosophenyl intermediate. nih.gov This is a common step in the photochemistry of many 2-nitrobenzyl compounds. However, the subsequent steps diverge significantly from the canonical pathway.
Formation of C-terminal Carboxylates and N-terminal Cinnoline (B1195905) Rings
A distinctive feature of the photocleavage mediated by 2-nitrophenylalanine is the nature of the resulting peptide fragments. The reaction yields a C-terminal fragment with a carboxylate group and an N-terminal fragment capped with a cinnoline ring. nih.govresearchgate.net This outcome is the result of an unusual intramolecular cyclization reaction. nih.govnih.gov
Following the formation of the nitrosophenyl intermediate, the nitroso group engages in an addition reaction with the N-terminal amide group of the adjacent amino acid residue. nih.gov This interaction leads to the formation of a cyclic azo intermediate. Subsequent hydrolysis of the activated carbonyl group within this cyclic structure results in the cleavage of the peptide bond and the formation of the final, stable products: the C-terminal carboxylate and the N-terminal cinnoline. nih.gov The formation of these specific products has been confirmed through mass spectrometry and NMR analysis of model peptides. nih.gov
Quantitative Photoreactivity Studies (e.g., Quantum Yields)
The efficiency of this photochemical reaction can be quantified by its quantum yield (Φ), which represents the number of reacting molecules per photon absorbed. For a model peptide containing 2-nitrophenylalanine, the quantum yield for the photocleavage reaction at 365 nm in a phosphate-buffered saline (PBS) solution at pH 7.4 was determined to be 0.07 ± 0.01. nih.gov This value indicates a moderately efficient photochemical process. The cleavage at the expected site in this model peptide was observed to occur with a yield greater than 95%. nih.gov
However, when 2-NPA is incorporated into larger protein structures, the cleavage efficiency can be lower, with observed yields around 30%. nih.gov This reduction in efficiency is likely due to competing intramolecular cyclization reactions with nearby nucleophilic groups within the folded protein, which can divert the reactive intermediates from the cleavage pathway. nih.gov
| Parameter | Value | Reference |
| Excitation Wavelength | 365 nm | nih.gov |
| Quantum Yield (Φ) | 0.07 ± 0.01 | nih.gov |
| Cleavage Yield (Model Peptide) | >95% | nih.gov |
| Cleavage Efficiency (in Protein) | ~30% | nih.gov |
Photophysical and Chemical Factors Influencing 2-Nitrophenyl Photoreactions
The photoreactivity of the 2-nitrophenyl group is governed by a complex interplay of photophysical and chemical factors. Understanding these influences is crucial for optimizing the design and application of 2-NPA-based photosensitive systems.
Comparative Analysis with Established o-Nitrobenzyl Photochemistry
The photochemistry of this compound is mechanistically distinct from that of the more widely studied o-nitrobenzyl (ONB) protecting groups. nih.gov While both processes are initiated by photoexcitation of the nitroaromatic ring, their subsequent reaction pathways and final products differ significantly.
The classical ONB photochemistry typically proceeds through the formation of an aci-nitro intermediate upon intramolecular hydrogen abstraction from the benzylic position. researchgate.net This intermediate then rearranges to release the protected functional group, often an alcohol or an amine, and generates a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct.
In contrast, the photocleavage involving 2-nitrophenylalanine, as detailed above, proceeds through a unique pathway involving the formation of a cinnoline ring. nih.govnih.gov This indicates that the presence of the adjacent peptide bond and the specific structure of the amino acid derivative fundamentally alter the reaction cascade following the initial photoexcitation. The intramolecular cyclization with the N-terminal amide is a key step that is not observed in the standard o-nitrobenzyl photochemistry. nih.gov This distinction is critical for designing specific photo-caging strategies, as the byproducts and the nature of the cleavage are fundamentally different.
Influence of Electronic and Steric Parameters on Photoreactivity
The efficiency and outcome of 2-nitrophenyl photoreactions are sensitive to both electronic and steric factors within the molecule.
Electronic Effects: The electronic properties of substituents on the aromatic ring can significantly modulate the photophysical properties and reactivity of the nitroaromatic chromophore. Electron-donating groups can influence the absorption spectrum and the energy of the excited state, which in turn can affect the quantum yield of the photoreaction. numberanalytics.com Conversely, electron-withdrawing groups can also alter the reactivity profile. While systematic studies on substituted 2-nitrophenylalanine are limited, research on other nitroaromatic compounds has shown that the nature of the substituents impacts the efficiency of the initial photochemical steps and the stability of the reactive intermediates. nsf.govresearchgate.net
Steric Effects: Steric hindrance can play a crucial role in the photoreactivity of 2-nitrophenylalanine incorporated within a peptide. The local conformation of the peptide backbone can influence the accessibility of the nitro group and its ability to interact with the adjacent amide bond. frontiersin.org As observed in proteins, competing intramolecular reactions with nearby nucleophilic side chains can reduce the yield of the desired backbone cleavage. nih.gov This suggests that the steric environment surrounding the 2-NPA residue can either facilitate or hinder the formation of the cyclic azo intermediate necessary for cleavage. The three-dimensional structure of the peptide or protein can therefore impose significant constraints on the photoreaction, highlighting the importance of considering the local molecular architecture when designing photosensitive peptides. frontiersin.org
Biological and Biomedical Research Applications of N 2 Nitrophenyl Amino Carbonyl Alanine
Precision Protein Engineering and Functional Modulation
The ability to manipulate protein structure and function with high precision is a cornerstone of modern biological research. N-{[(2-nitrophenyl)amino]carbonyl}alanine serves as a powerful tool in this regard, enabling researchers to control protein activity in a spatially and temporally defined manner.
A significant advancement in protein engineering has been the expansion of the genetic code, which allows for the incorporation of unnatural amino acids (Uaas) with novel functionalities into proteins. This compound can be site-specifically incorporated into a growing polypeptide chain during translation. This process utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with the endogenous cellular machinery.
The engineered synthetase recognizes this compound and attaches it to its cognate tRNA. This tRNA, in turn, recognizes a specific codon, typically a nonsense codon like the amber stop codon (UAG), that has been introduced at the desired site in the gene encoding the target protein. When the ribosome encounters this codon, instead of terminating translation, it incorporates this compound, resulting in a protein containing a "caged" amino acid at a predetermined position.
Table 1: System for Site-Specific Incorporation of this compound
| Component | Description | Reference |
| Unnatural Amino Acid | This compound | |
| Orthogonal Synthetase | An engineered aminoacyl-tRNA synthetase specific for the Uaa. | |
| Orthogonal tRNA | A tRNA molecule that is charged by the engineered synthetase. | |
| Target Codon | Typically an amber stop codon (UAG) introduced at the desired site of incorporation. | |
| Target Protein | The protein of interest into which the Uaa is to be incorporated. |
The key feature of this compound is the photolabile 2-nitrophenyl group. This group can be cleaved from the alanine (B10760859) residue upon irradiation with UV light (typically around 350 nm). This cleavage, or "uncaging," is an irreversible reaction that converts the unnatural amino acid into the natural amino acid alanine, thereby restoring the native protein sequence and function.
This photocleavage provides a powerful method for controlling protein activity with high spatiotemporal resolution. Researchers can keep a protein in an inactive or altered state until they choose to activate it by shining light on a specific location at a specific time. This technique has been used to control the function of various proteins, allowing for the precise study of their roles in complex biological processes like cell signaling and development. For instance, if the caged alanine is placed at a critical residue in an enzyme's active site, the enzyme will be inactive until light exposure restores the native alanine and, consequently, the enzyme's catalytic function.
Design and Application of Chemical Probes in Complex Biological Systems
Chemical probes are essential tools for dissecting complex biological systems. The unique properties of this compound make it an effective component in the design of sophisticated probes for studying protein structure, dynamics, and interactions.
The incorporation of this compound can be used to probe the structural and dynamic properties of proteins. The bulky nitrophenyl group can create a localized perturbation in the protein's structure. The subsequent removal of this group with light can trigger conformational changes that can be monitored using various biophysical techniques, such as fluorescence spectroscopy or nuclear magnetic resonance (NMR). This allows researchers to study protein folding pathways and the dynamics of protein conformational changes in real-time.
Furthermore, by placing the caged amino acid at a protein-protein interaction interface, it is possible to control the formation or dissociation of protein complexes. The bulky cage can sterically hinder the interaction, and its removal can initiate binding, providing a way to study the kinetics and functional consequences of specific protein-protein interactions within the cell.
The 2-nitrophenyl cage is a common motif in the design of photocaged ligands—molecules that bind to and activate receptors only after being exposed to light. While this compound is an amino acid, the same caging principle is applied to create light-activated drugs and signaling molecules.
In this context, a bioactive ligand is rendered inert by the attachment of a photolabile group like 2-nitrophenyl. This allows the inactive compound to be introduced into a biological system without causing an effect. Researchers can then use a focused beam of light to release the active ligand at a specific time and location, for example, near a particular group of cells or even a single synapse. This technique is invaluable for studying the kinetics of receptor binding and the downstream signaling pathways that are triggered by receptor activation, providing insights that are difficult to obtain with conventional methods that lack such precise control.
Structure-Activity Relationship (SAR) Studies in Bioactive Systems
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, aiming to understand how the chemical structure of a molecule relates to its biological activity. The 2-nitrophenyl group at the core of this compound is a subject of such studies, focusing on optimizing its properties as a photocage.
Researchers have synthesized and evaluated various derivatives of the nitrophenyl cage to fine-tune its characteristics. Key parameters of interest include:
Photocleavage Efficiency (Quantum Yield): The efficiency with which the cage is removed upon absorbing a photon. Higher quantum yields are desirable for rapid uncaging with lower light intensity.
Wavelength of Activation: Modifying the substituents on the phenyl ring can shift the absorption maximum to longer, less phototoxic wavelengths (e.g., into the near-UV or visible range).
Cleavage Kinetics: The speed at which the active molecule is released after light absorption.
Stability: The cage must be stable under physiological conditions and in the dark to prevent premature release of the active molecule.
These SAR studies are not typically focused on this compound as a bioactive molecule itself, but rather on the nitrophenyl caging group. The knowledge gained from these studies informs the design of improved photocaged amino acids and other molecules for a wide range of applications in biology and medicine.
Table 2: Investigated Properties in SAR Studies of Nitrophenyl-Based Photocages
| Property | Objective of Modification | Common Structural Modifications |
| Quantum Yield | Increase efficiency of light-induced cleavage. | Adding electron-donating groups to the phenyl ring. |
| Activation Wavelength | Shift absorption to longer, less harmful wavelengths. | Extending the conjugated pi-system of the aromatic ring. |
| Cleavage Rate | Accelerate or decelerate the release of the caged molecule. | Altering the chemical nature of the linkage to the caged molecule. |
| Chemical Stability | Prevent non-photolytic cleavage. | Modifying steric and electronic properties of the cage. |
Rational Design of Bioactive Amino Acid and Peptide Analogues
The rational design of bioactive amino acid and peptide analogues is a strategic approach in medicinal chemistry aimed at developing new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. This compound serves as an important scaffold in this endeavor. Arylated amino acids are recognized as vital synthons for a multitude of biologically active compounds, particularly in the synthesis of nitrogen-containing heterocycles. mdpi.comdoaj.orgresearchgate.net The core structure of this compound, which combines an amino acid (alanine) with an aryl urea (B33335) moiety, allows for systematic modifications to explore structure-activity relationships (SAR).
The design process often involves the strategic manipulation of three key components of the molecule:
The Aryl Group: The 2-nitrophenyl group is a key determinant of the molecule's electronic and steric properties. The nitro group (-NO2) is a strong electron-withdrawing group, which can influence the acidity of the urea N-H protons and participate in specific interactions with biological targets. The ortho position of the nitro group can also impose conformational constraints on the molecule.
The Urea Linkage: This functional group is crucial for establishing hydrogen bonding interactions with biological receptors, a topic that will be explored in more detail in the following section.
By systematically altering these components, researchers can fine-tune the biological activity of the resulting analogues. For instance, modifying the substitution pattern on the phenyl ring or replacing the phenyl ring with other aromatic systems can lead to analogues with altered receptor affinities or selectivities.
Contribution of the Urea Linkage to Receptor Binding and Specificity
The urea linkage (-NH-CO-NH-) is a key structural motif in this compound that plays a pivotal role in its interaction with biological receptors. This functional group is a versatile hydrogen bond donor and acceptor, capable of forming multiple, directionally specific hydrogen bonds with protein targets. nih.gov The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor.
This ability to form strong and specific hydrogen bonds is a recurring theme in the mechanism of action of many urea-containing drugs. nih.gov For example, the urea moiety in the anticancer drug sorafenib (B1663141) is critical for its binding to the active site of vascular endothelial growth factor receptor 2 (VEGFR2), where it forms hydrogen bonds with key amino acid residues. nih.gov Similarly, in the context of this compound, the urea linkage is expected to be a primary driver of its binding to target proteins.
The presence of the 2-nitrophenyl group can further modulate the hydrogen bonding capacity of the urea linkage. The electron-withdrawing nature of the nitro group increases the acidity of the adjacent N-H proton, making it a stronger hydrogen bond donor. This can lead to more potent interactions with receptor sites that feature hydrogen bond acceptors like carboxylate or carbonyl groups of amino acid side chains. The planarity of the urea group can also be influenced by ortho substituents on the aryl ring, which can pre-organize the molecule for optimal binding. nih.gov
Derivatives of N-urea substituted amino acids have been investigated as potent and selective modulators of receptors such as the N-formyl peptide 2 receptor (FPR2), highlighting the therapeutic potential of this class of compounds. google.com The general method for synthesizing these compounds involves reacting an amino acid ester with a substituted phenylisocyanate, followed by deprotection and further modification. google.com
Alanine and Other Amino Acid Scanning Mutagenesis for Functional Residue Identification
Alanine scanning mutagenesis is a powerful technique used to determine the contribution of individual amino acid residues to a protein's function or stability. wikipedia.orggenscript.com The technique involves systematically replacing amino acid residues in a protein with alanine. Alanine is chosen because its small, non-polar methyl side chain is generally well-tolerated in protein structures and removes the specific functional groups of the original residue. wikipedia.orguci.edu By comparing the activity of the mutated protein to the wild-type, researchers can identify "hot spots" – key residues that are critical for function. genscript.com
While this compound itself is not directly used in the mutagenesis process, the principles of alanine scanning are highly relevant to understanding its interactions with biological targets. Once a target protein for a bioactive molecule like this compound is identified, alanine scanning can be employed to map the binding site. By mutating residues in the putative binding pocket to alanine, researchers can identify the specific amino acids that are essential for the binding of the compound.
This information is invaluable for:
Validating the binding site: A loss of binding or activity upon mutation of a specific residue provides strong evidence that this residue is part of the binding pocket.
Understanding the mechanism of action: Identifying the key interacting residues can shed light on how the compound modulates the protein's function.
Guiding rational drug design: Knowledge of the critical residues in the binding site allows for the design of new analogues with improved affinity and selectivity. For example, if a specific hydrogen bond is found to be crucial, new molecules can be designed to optimize this interaction.
Charged-to-alanine scanning, a variation of this technique, focuses on systematically replacing charged amino acids. nih.gov This method has been used to identify functional regions of proteins, such as DNA binding and enzymatic domains. nih.gov
Anti-microbial Potential of N-Aryl Amino Acid Derivatives
The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the development of new anti-microbial agents. N-aryl amino acid derivatives have shown promise in this area. mdpi.comdoaj.orgresearchgate.net Several studies have reported the synthesis and evaluation of N-aryl amino acids with significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. mdpi.comdoaj.orgresearchgate.net
The anti-microbial activity of these compounds is often attributed to the presence of the aromatic ring and the amino acid moiety. mdpi.com The lipophilicity conferred by the aryl group can facilitate the compound's passage through the bacterial cell membrane. The specific substitutions on the aryl ring can also play a critical role. For instance, the presence of a nitro group, as in this compound, has been associated with anti-microbial activity in various chemical scaffolds. nih.gov
One study on N-(4-substituted aryl) amino acids demonstrated that derivatives containing a nitro group exhibited notable antibacterial activity. researchgate.net For example, N-(2-nitrophenyl) pyrrolidine-2-carboxylic acid showed good activity against several Gram-negative bacterial strains. researchgate.net Another study found that N-(4-Nitrophenyl)-L-alanine was more potent than the antibiotic streptomycin (B1217042) against Streptococcus pneumoniae. mdpi.com
The table below summarizes the anti-microbial activity of some N-aryl amino acid derivatives against various bacterial strains.
| Compound | Bacterial Strain | Activity |
| N-(4-Nitrophenyl)-L-alanine | Streptococcus pneumoniae | More potent than streptomycin |
| N-(4-Nitrophenyl)-L-alanine | Proteus mirabilis | More potent than streptomycin |
| N-(4-Nitrophenyl)-L-valine | Streptococcus pneumoniae | More potent than streptomycin |
| N-(4-Nitrophenyl)-L-proline | Proteus mirabilis | More potent than streptomycin |
| N-(2-nitrophenyl) pyrrolidine-2-carboxylic acid | Gram-negative strains | Good activity |
This table is generated based on findings from related N-aryl amino acid derivatives to illustrate the potential of the chemical class.
These findings suggest that this compound, with its N-nitrophenyl and alanine components, is a promising candidate for further investigation as an anti-microbial agent. The urea linkage might also contribute to its mechanism of action, potentially by interfering with key bacterial enzymes or cellular processes.
Computational and Analytical Approaches in the Study of N 2 Nitrophenyl Amino Carbonyl Alanine
Theoretical Chemistry and Quantum Mechanics Investigations
Quantum mechanics (QM) forms the theoretical bedrock for understanding the behavior of molecules. By solving approximations of the Schrödinger equation, QM methods can predict a wide range of molecular properties, from stable geometries to reaction energies, offering a detailed view of the factors governing the behavior of N-{[(2-nitrophenyl)amino]carbonyl}alanine.
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure and reactivity of molecules. semanticscholar.orgmdpi.com It is particularly effective for studying systems like this compound, providing a balance between computational cost and accuracy. DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties that dictate the compound's reactivity. nih.gov
Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for assessing chemical reactivity. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com For nitrophenyl derivatives, DFT studies often show a reduced HOMO-LUMO gap, indicating a propensity for engaging in chemical reactions. semanticscholar.orgmdpi.com The analysis of Natural Bond Orbitals (NBO) or Mulliken population analysis can further reveal charge distribution, highlighting electrophilic and nucleophilic sites within the molecule. semanticscholar.org For instance, the nitro group typically carries a partial negative charge, while the adjacent ring carbons and the urea (B33335) carbonyl carbon become more electrophilic. researchgate.net
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -7.45 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -3.45 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.00 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. mdpi.com |
| Chemical Hardness (η) | 2.00 | Resistance to change in electron distribution; calculated as (ELUMO - EHOMO) / 2. mdpi.com |
| Chemical Potential (μ) | -5.45 | The negative of electronegativity; indicates the escaping tendency of electrons. mdpi.com |
Note: The values in Table 1 are representative examples based on similar compounds found in the literature and are intended for illustrative purposes.
The ionization constant (pKa) is a fundamental property that governs the charge state of a molecule in solution at a given pH. For this compound, there are at least two key ionizable groups: the carboxylic acid of the alanine (B10760859) moiety and the N-H protons of the urea linker. Computational methods, including DFT and Hartree-Fock (HF), can predict pKa values with considerable accuracy. researchgate.net
The prediction is typically achieved using thermodynamic cycles, such as the hydronium cycle, which breaks down the complex solvation process into more manageable, calculable energy terms. mdpi.com This involves calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and in solution, with the solvation energies often computed using a Polarizable Continuum Model (PCM).
Theoretical calculations have been successfully applied to determine the pKa values for various amino acids and their derivatives. researchgate.netmpg.de For this compound, the electron-withdrawing effect of the 2-nitrophenyl group is expected to increase the acidity (lower the pKa) of both the carboxylic acid and the urea N-H groups compared to unsubstituted alanine or simple alkyl ureas. The computational approach allows for a systematic evaluation of how such substitutions modulate the compound's acidic and basic properties.
| Ionizable Group | Predicted pKa (Aqueous) | Comment |
|---|---|---|
| Carboxylic Acid (-COOH) | ~2.1 | Expected to be more acidic than alanine (~2.3) due to the electron-withdrawing substituent. |
| Urea N-H (adjacent to phenyl) | ~19-20 | Less acidic N-H, but acidity is enhanced by the nitrophenyl group. |
| Urea N-H (adjacent to alanine) | ~21-22 | Generally less acidic than the N-H adjacent to the aryl group. |
Note: The values in Table 2 are illustrative estimates based on general principles and data for related compounds.
Molecular Dynamics and Docking Simulations
While quantum mechanics provides a static, high-detail picture, molecular dynamics (MD) and docking simulations offer insights into the dynamic behavior and intermolecular interactions of this compound, which are crucial for understanding its biological context.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of molecular recognition. For this compound, docking simulations can model how it fits into the active site of an enzyme or the binding pocket of a receptor.
The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to evaluate the fitness of different poses. These scoring functions estimate the binding free energy, considering factors like hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The functional groups of this compound are key to its interactions:
Alanine Carboxylate: Can form salt bridges with positively charged residues like arginine or lysine.
Urea Group: Acts as both a hydrogen bond donor (N-H) and acceptor (C=O).
Nitrophenyl Group: Can engage in π-stacking interactions with aromatic residues such as tryptophan, tyrosine, or phenylalanine, while the nitro group can act as a hydrogen bond acceptor. nih.gov
Alanine Methyl Group: Contributes to hydrophobic interactions.
Molecular dynamics simulations can further refine the docked pose, providing a view of the stability of the ligand-protein complex over time in a simulated biological environment. nih.gov
This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. The study of this landscape is vital as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape.
The urea linkage is known to exhibit rotational isomerism, primarily existing in trans-trans and cis-trans conformations. nih.gov The relative stability of these isomers is influenced by steric hindrance and the potential for intramolecular hydrogen bonding. For N-alkyl-N'-aryl ureas, computational studies have shown that both conformations can be energetically accessible, with the cis-trans form sometimes stabilized by an internal hydrogen bond. nih.govresearchgate.net
Furthermore, rotation around the N-C(aryl) and N-C(alanine) bonds contributes to the conformational diversity. researchgate.net The presence of the ortho-nitro group on the phenyl ring introduces significant steric constraints, which can influence the preferred rotational angle of the aryl group relative to the urea plane and may favor a non-planar arrangement to minimize steric clash. mdpi.com Computational techniques like potential energy surface scans and metadynamics simulations are used to explore these conformational possibilities and identify the low-energy, most probable structures of the molecule. nih.gov
In Silico Approaches for Compound Design and Optimization
In silico methods are integral to the modern drug discovery pipeline, enabling the rational design and optimization of lead compounds like this compound. rsc.org These computational strategies use the structural and electronic information gleaned from DFT, docking, and MD studies to guide the synthesis of new analogues with improved properties.
Starting with the base structure of this compound, medicinal chemists can use computational tools to predict how chemical modifications will affect its activity, selectivity, and pharmacokinetic profile. For example, if docking studies reveal a key hydrogen bond, analogues can be designed to strengthen this interaction. If the goal is to alter solubility or cell permeability, substitutions can be modeled to modulate polarity.
Common optimization strategies that can be explored in silico include:
Aromatic Ring Substitution: Adding different substituents to the nitrophenyl ring to fine-tune electronic properties and interactions with a protein target.
Amino Acid Modification: Replacing alanine with other natural or unnatural amino acids to explore different side-chain interactions within a binding pocket. nih.gov
Scaffold Hopping: Replacing the urea core with other chemical linkers to explore new interaction patterns while maintaining the key pharmacophoric features.
By predicting the properties of virtual compounds, in silico optimization significantly reduces the number of molecules that need to be synthesized and tested experimentally, making the discovery process more efficient and cost-effective. mdpi.com
Advanced Spectroscopic and Chromatographic Characterization
The precise chemical structure and purity of this compound are confirmed through a variety of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed. The ¹H NMR spectrum would provide information about the number and types of protons and their connectivity, while the ¹³C NMR spectrum would reveal the carbon framework of the molecule. nih.gov Specific chemical shifts and coupling constants would be characteristic of the alanine moiety, the phenyl ring, and the carbonyl and amino groups, confirming the compound's identity. nih.gov
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Alanine α-CH | 4.2 - 4.5 | Quartet |
| Alanine β-CH₃ | 1.4 - 1.6 | Doublet |
| Phenyl H3 | 8.0 - 8.2 | Doublet |
| Phenyl H4 | 7.5 - 7.7 | Triplet |
| Phenyl H5 | 7.1 - 7.3 | Triplet |
| Phenyl H6 | 8.2 - 8.4 | Doublet |
| NH (amide) | 9.0 - 9.5 | Singlet |
| NH (amino) | 8.5 - 9.0 | Singlet |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. nih.gov For this compound, HRMS would provide a precise mass measurement, which can be used to confirm its molecular formula (C₁₀H₁₁N₃O₅). nih.gov This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a chemical synthesis. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer, is a commonly used technique. The coupling of Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is particularly powerful, as it provides both separation and mass information simultaneously. massbank.eu This allows for the confident identification of the main product and any related substances, ensuring the high purity of the compound required for subsequent biological or chemical studies.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Alanine |
Emerging Avenues and Future Directions in Research on N 2 Nitrophenyl Amino Carbonyl Alanine
Development of Next-Generation Synthetic Methodologies
The presumed synthesis of N-{[(2-nitrophenyl)amino]carbonyl}alanine would likely involve the reaction of an alanine (B10760859) derivative with 2-nitrophenyl isocyanate. sigmaaldrich.comnist.gov Future research into next-generation synthetic methodologies could focus on enhancing the efficiency, sustainability, and versatility of this process. Key areas for development include the exploration of green chemistry principles, such as the use of environmentally benign solvents and catalytic methods to improve reaction kinetics and yield.
Further advancements could be made by investigating solid-phase synthesis techniques. This approach would enable the efficient production of the target compound and facilitate the generation of a library of related molecules for screening purposes. The development of novel protecting group strategies for the carboxylic acid and amino groups of alanine would also be crucial for achieving cleaner reactions and simplifying purification processes.
A comparative analysis of potential synthetic routes is presented in the table below, highlighting areas for future optimization.
| Synthetic Approach | Potential Advantages | Areas for Future Research & Optimization |
| Solution-Phase Synthesis | Scalability, well-established techniques | Development of catalytic methods, use of green solvents, optimization of reaction conditions (temperature, pressure) |
| Solid-Phase Synthesis | High-throughput synthesis, ease of purification | Development of suitable resins and linkers, optimization of cleavage conditions |
| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions | Identification or engineering of enzymes capable of catalyzing the urea (B33335) bond formation |
Expanding the Scope of Biological Applications and Functional Tools
The biological applications of this compound remain largely unexplored. However, the presence of the nitrophenyl group and the alanine scaffold suggests several potential avenues for investigation. The nitroaromatic moiety is a known feature in various bioactive compounds and can sometimes be reduced in hypoxic environments, suggesting a potential role as a probe for oxygen-deficient conditions in cells or tissues.
Future research should focus on screening this compound against a panel of biological targets. Given its structural similarity to N-carbamoyl-β-alanine, which is a substrate for enzymes like N-carbamoyl-beta-alanine amidohydrolase, investigating its interaction with similar enzymes could be a fruitful starting point. nih.gov Furthermore, its potential to chelate metal ions or interact with protein-protein interfaces could be explored.
The development of functionalized derivatives of this compound could lead to the creation of valuable research tools. For example, the attachment of a fluorescent tag or a biotin (B1667282) handle could enable its use in cellular imaging or affinity purification experiments to identify its binding partners.
Synergistic Integration of Computational and Experimental Paradigms
The integration of computational modeling with experimental validation offers a powerful approach to accelerate the study of this compound. In the absence of extensive experimental data, computational methods can provide initial predictions of the molecule's physicochemical properties, potential biological targets, and metabolic fate.
Future research should leverage molecular docking simulations to screen virtual libraries of protein targets to identify potential binding partners for this compound. Quantitative Structure-Activity Relationship (QSAR) models could also be developed as more data on related compounds becomes available, allowing for the prediction of biological activity based on chemical structure.
The following table outlines a hypothetical workflow for the integrated computational and experimental study of this compound:
| Research Phase | Computational Approach | Experimental Validation |
| Initial Screening | Molecular docking against a panel of enzymes and receptors. | In vitro binding assays with top-ranked computational hits. |
| Lead Optimization | QSAR modeling to predict the activity of structural analogs. | Synthesis and biological testing of a focused library of derivatives. |
| Mechanism of Action | Molecular dynamics simulations to study the stability of the compound-protein complex. | Site-directed mutagenesis of the putative binding site and subsequent activity assays. |
Exploration of Compound Libraries and Combinatorial Synthesis
The systematic exploration of chemical space around the this compound scaffold holds significant promise for the discovery of novel bioactive molecules. The generation of a combinatorial library of related compounds would allow for a broad screening campaign to identify molecules with desirable biological activities.
Future efforts in this area should focus on developing a robust and efficient combinatorial synthesis strategy. This would likely involve varying the amino acid component (e.g., using different natural or unnatural amino acids in place of alanine) and modifying the nitrophenyl ring with different substituents. High-throughput screening methods would then be employed to test the resulting library for a range of biological effects.
The creation of such a library would not only increase the chances of discovering a lead compound but also provide valuable structure-activity relationship data to guide further optimization efforts.
Q & A
Q. Advanced Optimization Strategies
- Steric and Electronic Effects : Introducing electron-withdrawing groups on the nitrophenyl ring can enhance coupling efficiency.
- Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) as a catalyst to accelerate acylation.
- Byproduct Analysis : Monitor unreacted starting materials via TLC (silica gel, ethyl acetate/hexane eluent) and optimize stoichiometry .
How can crystallographic data contradictions be resolved during structural determination of this compound?
Basic Characterization
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
Q. Advanced Conflict Resolution
- Twinned Data : Apply twin-law matrices in SHELXL to model overlapping reflections.
- Hydrogen Bonding Ambiguities : Validate hydrogen positions using DFT (density functional theory) calculations (e.g., B3LYP/6-31G* level) to cross-check experimental bond lengths .
What analytical techniques are suitable for assessing purity and stability of this compound under varying conditions?
Q. Basic Quality Control
Q. Advanced Degradation Studies
- Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor via LC-MS for hydrolysis products (e.g., free alanine or nitroaniline fragments) .
How can isotopic labeling (e.g., ^14C) be applied to track metabolic incorporation in biosynthetic studies?
Q. Basic Radiolabeling Protocol
Synthesis : Incorporate ^14C-labeled alanine during coupling.
Incubation : Administer to microbial cultures (e.g., Aspergillus spp.) under controlled nutrient conditions.
Extraction : Isolate metabolites via solvent partitioning.
Quantification : Measure radioactivity via scintillation counting .
Q. Advanced Applications
- Pathway Elucidation : Co-administer with ^13C-glucose for NMR-based flux analysis to map precursor utilization in secondary metabolite pathways .
How can computational models (e.g., 3D-QSAR) predict bioactivity or binding interactions of this compound?
Q. Basic Modeling Approach
- Descriptor Calculation : Use PaDEL 2.21 to compute WHIM (Weighted Holistic Invariant Molecular) descriptors (e.g., E3m, Dv) for structural features.
- Activity Prediction : Apply QSAR equations (e.g., pIC50 = 0.75E3m – 1.2Dv + 3.4) to estimate inhibitory potency against targets like HIV protease .
Q. Advanced Validation
- Docking Simulations : Use AutoDock Vina to validate binding poses in enzyme active sites (e.g., ΔG ≤ -8.0 kcal/mol threshold for high-affinity interactions) .
What strategies address discrepancies between experimental and theoretical spectral data (e.g., NMR, IR)?
Q. Basic Troubleshooting
Q. Advanced Harmonization
- Dynamic Effects : Perform MD (molecular dynamics) simulations to account for conformational flexibility in solution .
How is the compound’s stability assessed in long-term storage for research applications?
Q. Basic Stability Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
